

commercial availability of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
Cat. No.:	B134033

[Get Quote](#)

In-depth Technical Guide: 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic diamine that serves as a valuable building block in synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom, a trifluoromethyl group, and two adjacent amino functionalities, makes it a versatile precursor for the synthesis of complex heterocyclic compounds. The electron-withdrawing nature of the trifluoromethyl group and the presence of the bromine atom provide multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a detailed synthetic protocol, and its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors.

Commercial Availability and Physicochemical Properties

5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine is commercially available from several chemical suppliers. It is typically supplied as a solid with a purity of 97% or higher. Proper handling and storage are crucial; it should be kept in a dark place, sealed in a dry environment, and stored at 2-8°C.

Quantitative Data Summary

The following table summarizes the key quantitative data for **5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine**:

Property	Value	Reference
CAS Number	157026-19-2	
Molecular Formula	C ₇ H ₆ BrF ₃ N ₂	
Molecular Weight	255.04 g/mol	
Purity	≥ 97%	
Physical Form	Solid or Semi-solid	
Storage Temperature	2-8°C	
IUPAC Name	5-bromo-3-(trifluoromethyl)-1,2-benzenediamine	
InChI Key	PVHRHJXBSIOEGL-UHFFFAOYSA-N	

Experimental Protocols: Synthesis

The synthesis of **5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine** can be achieved through a two-step process starting from the readily available 4-bromo-2-(trifluoromethyl)aniline. The procedure involves nitration of the aniline derivative followed by the reduction of the nitro group to the corresponding diamine.

Step 1: Synthesis of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline

This step involves the nitration of 4-bromo-2-(trifluoromethyl)aniline.

Materials:

- 4-bromo-2-(trifluoromethyl)aniline
- Sulfuric acid (concentrated)
- Nitric acid (fuming)
- Ice
- Water
- Ethanol

Procedure:

- In a flask equipped with a stirrer and a dropping funnel, dissolve 4-bromo-2-(trifluoromethyl)aniline in concentrated sulfuric acid, maintaining the temperature below 20°C.
- Cool the mixture to 0-5°C using an ice bath.
- Slowly add fuming nitric acid dropwise to the solution, ensuring the temperature does not exceed 10°C.
- After the addition is complete, continue stirring at 0-5°C for 1-2 hours.
- Pour the reaction mixture onto crushed ice with vigorous stirring.
- Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
- Dry the product, 4-bromo-2-nitro-6-(trifluoromethyl)aniline, under vacuum.

Step 2: Synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine

This step involves the reduction of the nitro group of 4-bromo-2-nitro-6-(trifluoromethyl)aniline to an amine.

Materials:

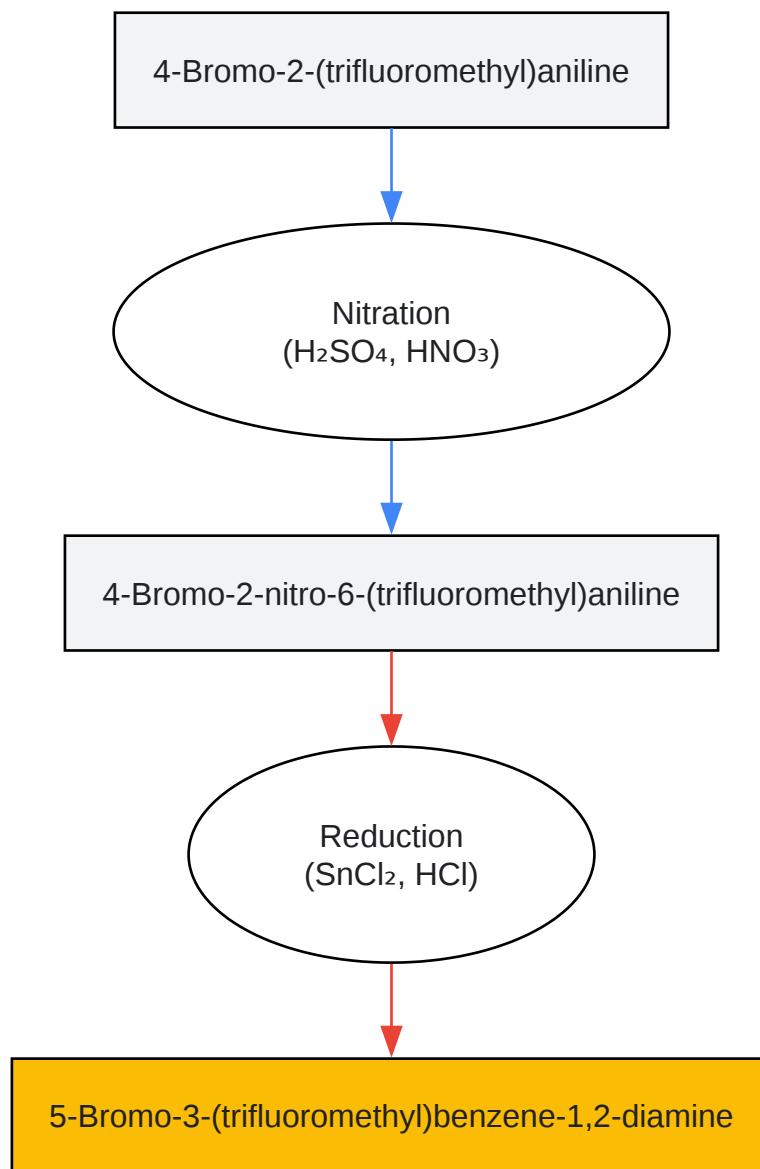
- 4-bromo-2-nitro-6-(trifluoromethyl)aniline
- Ethanol
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Hydrochloric acid (concentrated)
- Sodium hydroxide (aqueous solution)
- Ethyl acetate

Procedure:

- Suspend 4-bromo-2-nitro-6-(trifluoromethyl)aniline in ethanol in a round-bottom flask.
- Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the suspension.
- Heat the mixture at reflux for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a cold aqueous solution of sodium hydroxide to a pH of 8-9.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.

- The crude **5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine** can be further purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

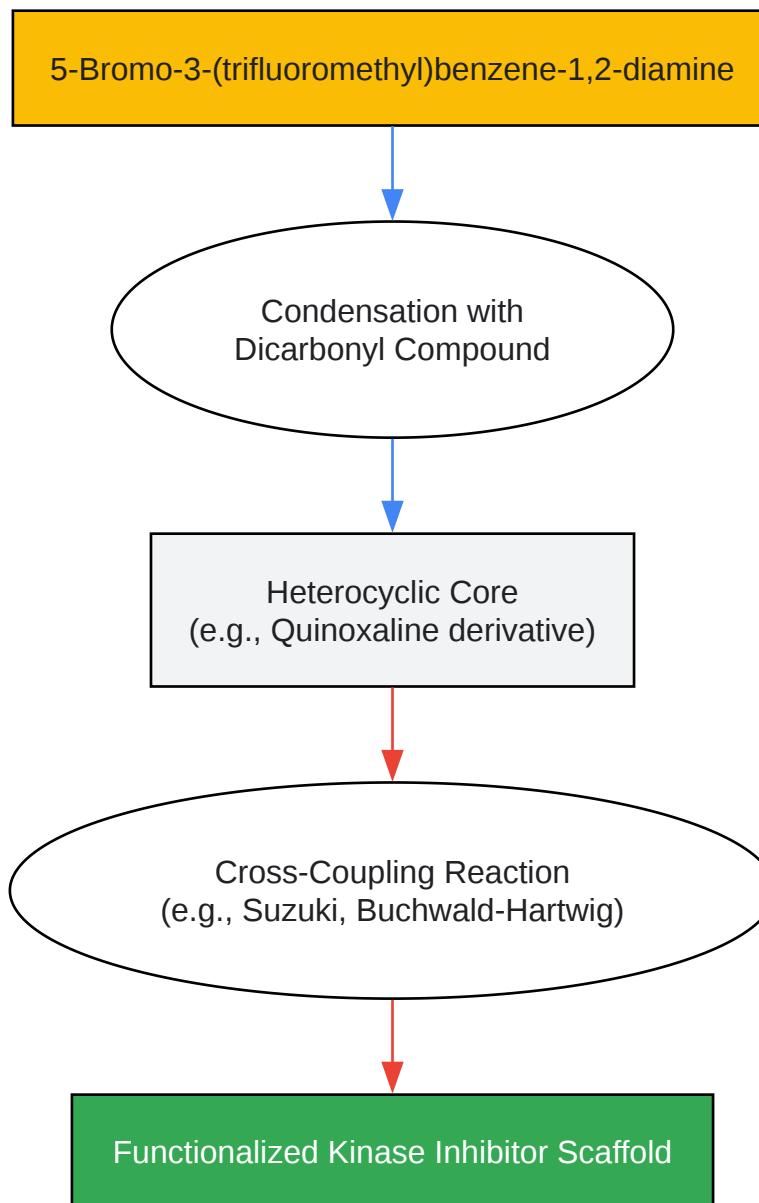

Aromatic diamines are pivotal intermediates in the synthesis of various heterocyclic scaffolds that form the core of many biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

While specific biological signaling pathways directly modulated by **5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine** are not extensively documented, its utility as a synthetic intermediate is evident in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

For instance, substituted anilines and diamines are key components in the synthesis of inhibitors targeting various protein kinases. The general synthetic strategy often involves the condensation of the diamine with a suitable electrophile to construct the core heterocyclic structure of the inhibitor.

Mandatory Visualizations Synthetic Pathway

The following diagram illustrates the synthetic workflow for **5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine**.



[Click to download full resolution via product page](#)

Caption: Synthetic route to **5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine**.

Logical Workflow for Kinase Inhibitor Synthesis

This diagram shows a generalized workflow for the utilization of **5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine** in the synthesis of a hypothetical kinase inhibitor.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing kinase inhibitors.

- To cite this document: BenchChem. [commercial availability of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b134033#commercial-availability-of-5-bromo-3-trifluoromethyl-benzene-1-2-diamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com